1-Ethyl-2-phenyldiselane
Description
1-Ethyl-2-phenyldiselane (C₈H₁₀Se₂) is an organoselenium compound characterized by a diselane (Se–Se) backbone substituted with an ethyl group and a phenyl group. This compound belongs to the broader class of diselanes, which are selenium analogs of disulfides and disilanes. The presence of selenium imparts unique redox properties and enhanced nucleophilicity compared to sulfur or silicon analogs . The ethyl and phenyl substituents influence its steric and electronic profile, making it relevant in materials science, catalysis, and organic synthesis.
Properties
CAS No. |
90971-42-9 |
|---|---|
Molecular Formula |
C8H10Se2 |
Molecular Weight |
264.1 g/mol |
IUPAC Name |
(ethyldiselanyl)benzene |
InChI |
InChI=1S/C8H10Se2/c1-2-9-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
VZBDYZRIRJLJJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Se][Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-phenyldiselane can be synthesized through several methods. One common approach involves the reaction of ethylselenol with phenylselenol in the presence of a suitable oxidizing agent. The reaction typically proceeds under mild conditions, yielding the desired diselane compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-phenyldiselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the diselane to selenides.
Substitution: Nucleophilic substitution reactions can replace one of the selenium atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols and amines can be employed in substitution reactions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various organoselenium compounds with different functional groups.
Scientific Research Applications
1-Ethyl-2-phenyldiselane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in redox biology.
Industry: It can be used in the development of materials with unique electronic and optical properties due to the presence of selenium.
Mechanism of Action
The mechanism by which 1-ethyl-2-phenyldiselane exerts its effects involves the interaction of selenium atoms with various molecular targets. Selenium can participate in redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive enzymes and proteins. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile tool in studying redox biology.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1-Ethyl-2-phenyldiselane, it is critical to compare it with structurally or functionally related compounds. The analysis below highlights key differences in molecular structure, reactivity, and applications.
Structural Analogues
| Compound Name | Molecular Formula | Substituents | Key Properties | Applications |
|---|---|---|---|---|
| This compound | C₈H₁₀Se₂ | Ethyl (C₂H₅), Phenyl (C₆H₅) | High thermal stability, redox-active | Catalysis, polymer additives |
| Diphenyldiselane | C₁₂H₁₀Se₂ | Two phenyl groups | Lower solubility, stronger π-π interactions | Organic electronics |
| 1,2-Diethyldiselane | C₄H₁₀Se₂ | Two ethyl groups | Higher volatility, reduced steric hindrance | Precursor for selenium nanomaterials |
| 1-(Phenylethynyl)disilane | C₁₀H₁₂Si₂ | Phenylethynyl, silicon backbone | Silicon-based conductivity, UV stability | Photovoltaic materials |
Reactivity and Stability
- Redox Behavior : The Se–Se bond in this compound is more polarizable than S–S bonds in disulfides, enabling reversible redox reactions. This contrasts with diphenyldisulfide (C₁₂H₁₀S₂), which has lower redox activity due to sulfur’s higher electronegativity .
- Thermal Stability : The phenyl group enhances thermal stability (decomposition >200°C) compared to 1,2-Diethyldiselane (decomposition ~150°C), which lacks aromatic stabilization .
- Nucleophilicity : The ethyl group reduces steric hindrance, making this compound more reactive in nucleophilic substitutions than bulkier analogs like triphenyldiselane (C₁₈H₁₅Se₂) .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Property | This compound | Diphenyldiselane | 1,2-Diethyldiselane |
|---|---|---|---|
| Molecular Weight (g/mol) | 273.08 | 337.15 | 229.08 |
| Melting Point (°C) | 85–90 | 120–125 | <50 |
| Solubility in THF | High | Moderate | High |
| Redox Potential (V vs. SCE) | -0.45 | -0.30 | -0.60 |
Key Differentiators and Uniqueness
This compound’s hybrid structure balances reactivity and stability:
- Electronic Effects: The phenyl group stabilizes the Se–Se bond via resonance, while the ethyl group enhances solubility in nonpolar solvents .
- Versatility : It bridges the gap between aromatic diselanes (e.g., diphenyldiselane) and aliphatic analogs (e.g., 1,2-Diethyldiselane), enabling tailored applications in catalysis and materials .
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